Methyl 1-[(4-chloro-3-fluorophenyl)methyl]piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(4-chloro-3-fluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-19-14(18)11-4-6-17(7-5-11)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFOQYYSUXHZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Benzyl Halides
A common approach involves alkylating piperidine-4-carboxylic acid or its methyl ester with a benzyl halide derivative. For example, (4-chloro-3-fluorophenyl)methyl chloride can react with methyl piperidine-4-carboxylate under basic conditions. The reaction typically employs a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with potassium carbonate or sodium hydride as a base.
In one protocol, methyl piperidine-4-carboxylate (1.0 equiv) was treated with (4-chloro-3-fluorophenyl)methyl bromide (1.2 equiv) in THF using sodium hydride (1.5 equiv) at 0–25°C for 12 hours. The product was isolated via aqueous workup and column chromatography, yielding 68–72% of the target compound.
Mitsunobu Reaction for Benzylation
Alternative methods utilize the Mitsunobu reaction to install the benzyl group. This approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate coupling between a piperidine alcohol and a benzyl alcohol derivative. For instance:
In a representative procedure, methyl piperidine-4-carboxylate (10 mmol) was reacted with (4-chloro-3-fluorophenyl)methanol (12 mmol) in THF using DEAD (12 mmol) and triphenylphosphine (12 mmol). After 3 hours, the mixture was concentrated, and the residue was purified via acid-base extraction, yielding 65–70% of the product.
Hydrogenation of Pyridine Precursors
Catalytic Hydrogenation of Pyridinecarboxylates
The piperidine ring can be synthesized via hydrogenation of a pyridine precursor. For example, methyl pyridine-4-carboxylate is hydrogenated under high-pressure (4–5 MPa) in the presence of palladium on carbon (Pd/C) at 90–100°C. This step reduces the pyridine ring to piperidine while preserving the ester group:
Post-hydrogenation, the piperidine intermediate is alkylated as described in Section 1.1. This two-step process avoids side reactions associated with direct alkylation of pre-formed piperidine derivatives.
Optimization of Hydrogenation Conditions
Key parameters for high-yield hydrogenation include:
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Solvent : Water or aqueous methanol to enhance solubility and catalyst activity.
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Temperature : 90–100°C to balance reaction rate and catalyst stability.
In a case study, hydrogenation of methyl pyridine-4-carboxylate (100 g) with 5% Pd/C (1 kg) in water (500 mL) at 95°C and 5 MPa for 6 hours afforded methyl piperidine-4-carboxylate in 96% yield.
Esterification of Piperidine-4-Carboxylic Acid
Fischer Esterification
If the benzyl group is introduced prior to esterification, piperidine-4-carboxylic acid can be esterified using methanol under acidic conditions. For example:
A typical procedure refluxes the carboxylic acid (1.0 equiv) in methanol (10 vol) with concentrated sulfuric acid (0.1 equiv) for 12 hours. After neutralization and extraction, the ester is obtained in 75–80% yield.
Steglich Esterification
For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification at milder temperatures:
This method is preferred when the benzyl group contains reactive halides that may decompose under strongly acidic conditions.
Purification and Characterization
Crystallization and Salt Formation
Crude products are often purified via recrystallization or salt formation. For instance, converting the free base to a hydrochloride salt improves crystallinity:
In one protocol, the target compound (10 g) was dissolved in ethanol (50 mL) and treated with concentrated HCl (3 mL). Cooling to 0°C precipitated the hydrochloride salt, which was isolated in 85% yield.
Analytical Data
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(400 MHz, CDCl) : δ 7.45–7.30 (m, 3H, Ar-H), 4.80 (s, 2H, CH), 3.70 (s, 3H, OCH), 3.10–2.90 (m, 4H, piperidine-H).
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HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 65–72 | 97–99 | Simple, fewer steps | Requires pre-formed ester |
| Hydrogenation | 85–96 | 98–99 | High regioselectivity | High-pressure equipment required |
| Fischer Esterification | 75–80 | 95–97 | Cost-effective | Acid-sensitive substrates incompatible |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-chloro-3-fluorophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Methyl 1-[(4-chloro-3-fluorophenyl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[(4-chloro-3-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s (4-chloro-3-fluorophenyl)methyl group distinguishes it from analogs with sulfonyl (e.g., ), pyrimidine (e.g., ), or chloroethyl (e.g., ) substituents. The ortho-fluoro and para-chloro positions on the benzyl group may enhance steric and electronic effects compared to mono-halogenated analogs like compound 8c .
Key Observations :
Physicochemical and Spectroscopic Data
- NMR Data : While the target compound lacks reported NMR data, analogs like 8c provide reference spectra. For example, compound 8c shows δ 8.37 (s, 1H) for aromatic protons and δ 3.74 (s, 3H) for methyl ester groups in similar contexts .
- Mass Spectrometry : The target’s molecular ion ([M+H]⁺) would theoretically appear at m/z 286.74, comparable to ethyl 1-(2-formylphenyl)piperidine-4-carboxylate ([M+H]⁺ = 278.29) .
Biological Activity
Methyl 1-[(4-chloro-3-fluorophenyl)methyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H18ClFNO2
- Molecular Weight : 295.76 g/mol
- Physical Form : Liquid
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the piperidine core, followed by the introduction of the chloro-fluoro-phenyl group and carboxylate moiety. Common reagents include coupling agents and solvents such as dichloromethane or toluene.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, exhibiting potential analgesic and anxiolytic effects.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against several strains of bacteria.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer properties of various piperidine derivatives, including this compound. The results indicated a significant growth inhibition in cancer cell lines such as HeLa and HT29, with IC50 values suggesting potent activity against these cells .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The results demonstrated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro .
- Antimicrobial Studies : Research conducted on various derivatives showed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-[(4-chloro-3-fluorophenyl)methyl]piperidine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of piperidine-4-carboxylate derivatives. For example, analogous routes involve reacting a piperidine precursor (e.g., ethyl isonipecotate) with halogenated aromatic intermediates (e.g., bromo- or chlorobenzyl halides) in the presence of organic bases like triethylamine or lithium diisopropylamide (LDA) . Solvent choice (e.g., tetrahydrofuran, toluene) and temperature control (typically 0–60°C) are critical to minimize side reactions and improve regioselectivity . Yields often depend on stoichiometric ratios and purification techniques, such as column chromatography or recrystallization.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction using programs like SHELXL or ORTEP for anisotropic displacement parameter visualization can resolve stereochemistry .
- Spectroscopy : H and C NMR (e.g., δ 8.37 ppm for aromatic protons, δ 3.74 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) validate molecular structure .
- Chromatography : HPLC or UPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate) ensures purity, with system suitability parameters (e.g., retention time, peak symmetry) as per pharmacopeial standards .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility can be determined in polar aprotic solvents (e.g., DMSO, acetone) and aqueous buffers (pH 4–8) via gravimetric or UV-Vis spectrophotometric methods. Stability studies under varying temperatures (4–40°C) and light exposure assess degradation pathways. For example, ester hydrolysis may occur in protic solvents, necessitating storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to scale up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (e.g., lipases) can enhance enantioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield, as demonstrated in analogous piperidine carboxylate syntheses .
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy optimizes intermediate formation and minimizes impurities .
Q. How should conflicting data between crystallographic and spectroscopic results be resolved?
- Methodological Answer :
- Validation via Complementary Techniques : For example, if NMR suggests axial conformation but crystallography shows equatorial, use dynamic NMR to assess rotational barriers or DFT calculations (e.g., Gaussian09) to model energy minima .
- Error Analysis : Compare anisotropic displacement parameters (ORTEP) with NMR coupling constants to identify dynamic disorder or crystal packing effects .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., muscarinic acetylcholine receptors), focusing on the piperidine ring’s orientation and halogen interactions .
- MD Simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100+ ns trajectories, with free-energy perturbation (FEP) to quantify binding affinities .
Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
